(3R)-2,2-Dimethylnon-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,2-Dimethylnon-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (-OH) attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethylnon-4-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1-propanol and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargyl bromide to form the alkyne.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,2-dimethylnon-4-yn-3-one.
Reduction: Formation of 2,2-dimethylnon-4-ene-3-ol or 2,2-dimethylnonane.
Substitution: Formation of 2,2-dimethylnon-4-yn-3-chloride.
Scientific Research Applications
(3R)-2,2-Dimethylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2,2-Dimethylnon-4-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-2,2-Dimethylnon-4-YN-3-OL: The enantiomer of the compound, which may have different biological activity.
2,2-Dimethyloct-4-YN-3-OL: A similar compound with one less carbon in the chain.
2,2-Dimethylnon-4-YN-2-OL: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
(3R)-2,2-Dimethylnon-4-YN-3-OL is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
87682-14-2 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R)-2,2-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
SDKKYLSROCBCSF-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC#C[C@@H](C(C)(C)C)O |
Canonical SMILES |
CCCCC#CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.